4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride
Overview
Description
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, commonly referred to as CMCTH, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 437.5 g/mol and a melting point of 185-187°C. CMCTH is an important reagent in organic synthesis and has been used in a variety of laboratory experiments. It is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. For example, thiazole and thiadiazole derivatives demonstrated significant corrosion inhibition on iron and mild steel in hydrochloric acid solutions through quantum chemical and molecular dynamics simulation studies, suggesting strong interactions with the metal surface that protect against corrosion (Kaya et al., 2016).
Quantum Chemical Studies
Quantum chemical analyses provide insights into the electronic structures of thiazole derivatives, elucidating their corrosion inhibition mechanisms. The studies utilize density functional theory (DFT) to calculate parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which correlate with experimental inhibition efficiencies (Farahati et al., 2019).
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, indicating their potential as pharmaceutical agents (Sah et al., 2014).
Material Science and Drug Transport
Innovative applications in materials science include the stabilization of gold nanoparticles with thiazole complexes for drug transport. This approach aims to improve solubility and stability of pharmaceutical compounds, demonstrating the potential of thiazole derivatives in enhancing drug delivery systems (Asela et al., 2017).
properties
IUPAC Name |
4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7;/h1-4,6H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXLYGPSLQHDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383308 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride | |
CAS RN |
690632-83-8 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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